6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
This compound is a thieno[2,3-c]pyridine derivative featuring a 6-ethyl group, a 3-carboxamide moiety, and a sulfonamide-linked benzamido substituent at position 2.
Properties
IUPAC Name |
6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-3-26-11-10-18-19(14-26)32-23(20(18)21(24)28)25-22(29)16-4-6-17(7-5-16)33(30,31)27-12-8-15(2)9-13-27/h4-7,15H,3,8-14H2,1-2H3,(H2,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFBXWMPUZIICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the thieno[2,3-c]pyridine coreThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis equipment can help achieve this. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Thieno[2,3-c]pyridine derivatives are compared below based on substituents, synthetic routes, and physicochemical properties.
Functional Implications
- Target Selectivity: Piperidine/piperazine derivatives (e.g., compound 7h in ) often exhibit enhanced binding to amine receptors or enzymes. The 4-methylpiperidinyl group in the main compound may confer similar advantages over non-cyclic sulfonamides .
Biological Activity
The compound 6-ethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a novel synthetic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyridine core with various substituents that may influence its biological activity. The presence of the 4-methylpiperidin-1-yl sulfonyl group is particularly noteworthy as it may enhance solubility and bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H25N3O3S |
| Molecular Weight | 373.49 g/mol |
| CAS Number | Not available |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The sulfonamide group could facilitate binding to target proteins through hydrogen bonding and hydrophobic interactions.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thieno[2,3-c]pyridine have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : Some analogs of this compound have demonstrated antimicrobial activity against both bacterial and fungal strains. A related study showed that piperidine derivatives possess potent antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Compounds containing the piperidine moiety have been investigated for their anti-inflammatory properties. Research indicates they may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Case Studies
Several studies highlight the biological activity of compounds structurally related to This compound :
- Study on Antitumor Activity : A recent investigation into a series of thieno[2,3-c]pyridine derivatives revealed that certain modifications significantly improved their potency against human cancer cell lines such as Mia PaCa-2 and PANC-1 .
- Antimicrobial Evaluation : In vitro tests demonstrated that related compounds exhibited MIC values below 15 µg/mL against common bacterial strains, suggesting high efficacy as potential antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
